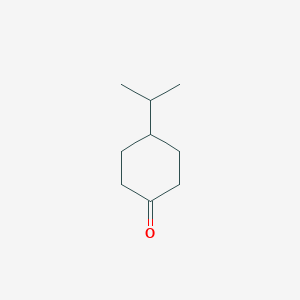

4-Isopropylcyclohexanone

Description

Properties

IUPAC Name |

4-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7(2)8-3-5-9(10)6-4-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKISACHVIIMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063878 | |

| Record name | Cyclohexanone, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5432-85-9 | |

| Record name | 4-Isopropylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5432-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 4-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Isopropylcyclohexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA8S3CU9U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Isopropylcyclohexanone from Cumene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for producing 4-isopropylcyclohexanone, a valuable intermediate in the pharmaceutical and fragrance industries, starting from the bulk chemical cumene (B47948).[1][2] The synthesis is a multi-step process, each stage of which is detailed below with experimental protocols, quantitative data, and process visualizations.

Overall Synthesis Pathway

The conversion of cumene to this compound is not a direct transformation but is efficiently achieved through a three-step synthesis. The logical flow involves the introduction of a hydroxyl group in the para position of the cumene ring, followed by the reduction of the aromatic ring, and finally, the oxidation of the resulting secondary alcohol to the target ketone.

Caption: Overall three-step synthesis pathway from cumene to this compound.

Step 1: Synthesis of p-Isopropylphenol from Cumene

The initial and most critical step is the selective oxidation of cumene to p-isopropylphenol. While the industrial Hock process famously converts cumene to phenol (B47542) and acetone, modifications and alternative routes are required to achieve para-selectivity.[3][4][5] A common laboratory and industrial approach involves the air oxidation of cumene to cumene hydroperoxide, followed by an acid-catalyzed rearrangement.

Reaction: Cumene → Cumene Hydroperoxide → p-Isopropylphenol + Acetone

Experimental Protocol: Air Oxidation of Cumene

This protocol is based on typical industrial practices for cumene peroxidation.[4][6]

-

Apparatus Setup: A multi-necked flask or a pressure reactor is equipped with a magnetic stirrer, a condenser, a gas inlet tube, and a temperature probe.

-

Reaction Mixture: Purified cumene is charged into the reactor. For improved reaction rates and selectivity, a catalytic amount of a radical initiator can be added. The reaction is often carried out in an alkaline medium (pH 6.0-8.0), maintained by the addition of a dilute sodium carbonate or soda ash solution, to inhibit the premature acidic cleavage of the hydroperoxide.[4][6]

-

Oxidation: The reaction mixture is heated to a temperature between 80-115°C.[4][7] Air or pure oxygen is bubbled through the vigorously stirred solution.[8]

-

Monitoring: The reaction is monitored by periodically taking samples and determining the concentration of cumene hydroperoxide (CHP) via iodometric titration.

-

Termination: The reaction is typically stopped when the CHP concentration reaches 20-25% to maintain high selectivity and minimize by-product formation.[4] The crude mixture is then concentrated to about 80% CHP before cleavage.[4]

Experimental Protocol: Acid-Catalyzed Cleavage of Cumene Hydroperoxide

-

Cleavage Reaction: The concentrated cumene hydroperoxide solution is transferred to a separate reactor. A small amount of a strong non-oxidizing acid, such as sulfuric acid, is added as a catalyst.[4]

-

Temperature Control: The reaction is exothermic and requires careful temperature control, typically maintained at 70-80°C, to ensure the selective rearrangement to phenol and acetone.[4]

-

Work-up and Purification: The resulting mixture contains phenol, acetone, unreacted cumene, and by-products like acetophenone (B1666503) and alpha-methylstyrene.[4] This mixture is neutralized and then separated by a series of distillations to isolate the phenolic products. While the primary product of the standard Hock process is phenol, the synthesis of p-isopropylphenol from cumene requires specialized conditions or alternative routes, as direct para-oxidation is not the main pathway of the standard cumene process. For the purpose of this guide, we will proceed assuming p-isopropylphenol is obtained, potentially through a process analogous to cresol (B1669610) production from isopropyltoluene.[3]

Quantitative Data for Cumene Oxidation

| Parameter | Value | Reference |

| Oxidation Temperature | 100-115°C | [4] |

| pH | 6.0 - 8.0 | [4] |

| Catalyst (Cleavage) | Sulfuric Acid | [4] |

| Cleavage Temperature | 70-80°C | [4] |

| Typical Cumene Conversion | 20-25% | [4] |

| Overall Phenol Yield | 90-92% | [4] |

Step 2: Catalytic Hydrogenation of p-Isopropylphenol to 4-Isopropylcyclohexanol

This step involves the reduction of the aromatic ring of p-isopropylphenol to yield 4-isopropylcyclohexanol. This is a well-established procedure using heterogeneous catalysis. The reaction can produce both cis and trans isomers of the product.

Reaction: p-Isopropylphenol + 3 H₂ → 4-Isopropylcyclohexanol

Experimental Workflow

Caption: General experimental workflow for the catalytic hydrogenation of p-isopropylphenol.

Experimental Protocol

This protocol is a composite based on methods for the hydrogenation of alkylphenols.[9][10]

-

Apparatus: A high-pressure autoclave or a similar hydrogenation reactor is used.

-

Charging the Reactor: The reactor is charged with p-isopropylphenol, a suitable solvent (e.g., ethanol (B145695) or isopropanol), and the hydrogenation catalyst (e.g., 5% Ru/C or Rh/C).[10][11]

-

Inerting and Pressurizing: The reactor is sealed and purged several times with an inert gas like nitrogen, followed by purges with hydrogen to remove all air.[10] The reactor is then pressurized with hydrogen to the desired reaction pressure.

-

Reaction Conditions: The mixture is heated to the reaction temperature while being stirred vigorously to ensure good contact between the reactants, hydrogen, and catalyst. The reaction is continued until hydrogen uptake ceases.

-

Work-up: After cooling to room temperature, the reactor is carefully depressurized. The reaction mixture is filtered to remove the solid catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The crude 4-isopropylcyclohexanol can be purified by vacuum distillation or recrystallization to yield the final product.

Quantitative Data for Hydrogenation of p-Isopropylphenol

| Parameter | Method 1 | Method 2 |

| Catalyst | 5% Ru/C | Rh/C |

| Reactant | p-Isopropylphenol | p-Isopropylphenol |

| Solvent | Ethanol | Supercritical CO₂ or 2-Propanol |

| Temperature | 80 - 120°C | 313 K (40°C) |

| **Pressure (H₂) ** | 2.0 - 4.0 MPa | 2.0 MPa |

| Yield | High | High yields of cis-isomer |

| Reference | [10] | [9][12] |

Step 3: Oxidation of 4-Isopropylcyclohexanol to this compound

The final step is the oxidation of the secondary alcohol, 4-isopropylcyclohexanol, to the target ketone, this compound. Various oxidizing agents can be used, including chromium-based reagents (e.g., Jones reagent) or more environmentally friendly options like sodium hypochlorite (B82951) (bleach) with a catalyst.[13][14]

Reaction: 4-Isopropylcyclohexanol + [O] → this compound + H₂O

Experimental Protocol: Hypochlorite Oxidation

This protocol is adapted from green chemistry procedures for the oxidation of secondary alcohols.[14]

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

-

Reaction Mixture: 4-Isopropylcyclohexanol is dissolved in a suitable solvent like ethyl acetate (B1210297) or acetic acid. A catalytic amount of glacial acetic acid is often added.[14]

-

Oxidant Addition: The solution is cooled in an ice bath. An aqueous solution of sodium hypochlorite (commercial bleach) is added dropwise from the dropping funnel, ensuring the temperature is maintained below a certain threshold (e.g., 30-40°C) to control the reaction rate.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The presence of excess oxidant can be checked using potassium iodide-starch paper.[14]

-

Quenching and Work-up: Once the reaction is complete, any excess oxidant is quenched by adding a reducing agent like sodium bisulfite solution until the KI-starch test is negative.[14]

-

Extraction and Isolation: The organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation. The resulting crude this compound can be purified by vacuum distillation.

Quantitative Data for Alcohol Oxidation

While specific data for 4-isopropylcyclohexanol oxidation is sparse in the provided results, the conditions are analogous to general cyclohexanol (B46403) oxidations.

| Parameter | Typical Value/Reagent | Reference |

| Oxidant | Sodium Hypochlorite (NaOCl) | [14] |

| Catalyst | Glacial Acetic Acid | [14] |

| Solvent | Ethyl Acetate / Acetic Acid | [14] |

| Reaction Temperature | 0 - 45°C | [14] |

| Quenching Agent | Sodium Bisulfite (NaHSO₃) | [14] |

| Yield | Generally high for secondary alcohols | [13] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Cumene process - Wikipedia [en.wikipedia.org]

- 4. Engineers Guide: Cumene Peroxidation Process for Phenol Production [enggyd.blogspot.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation - Google Patents [patents.google.com]

- 11. Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen [mdpi.com]

- 12. Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 14. m.youtube.com [m.youtube.com]

Catalytic Hydrogenation of 4-Isopropenylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the catalytic hydrogenation of 4-isopropenylcyclohexanone (B3049908) to produce 4-isopropylcyclohexanone, a key intermediate in the synthesis of various organic molecules. Due to the limited availability of direct literature on this specific transformation, this document extrapolates from established principles of catalytic hydrogenation and data from analogous reactions involving substituted cyclohexanones and the reduction of vinyl groups. This guide covers potential catalytic systems, hypothesized reaction conditions, expected stereochemical outcomes, and a generalized experimental protocol.

Introduction

The reduction of 4-isopropenylcyclohexanone involves the saturation of two distinct unsaturated functionalities: the endocyclic carbonyl group and the exocyclic carbon-carbon double bond. The selective and complete hydrogenation of this molecule yields this compound, which exists as a mixture of cis and trans diastereomers. The control of this stereoselectivity is a critical aspect of its synthesis. Catalytic hydrogenation is a widely employed and efficient method for such reductions, offering high yields and the potential for stereocontrol through the judicious choice of catalyst and reaction conditions.

The general reaction is as follows:

4-Isopropenylcyclohexanone → this compound

Proposed Catalytic Systems and Reaction Pathways

The catalytic hydrogenation of 4-isopropenylcyclohexanone can proceed through different pathways depending on the catalyst and reaction conditions. The two primary transformations are the reduction of the isopropenyl group and the reduction of the ketone.

Figure 1: Potential reaction pathways in the reduction of 4-isopropenylcyclohexanone.

For a one-step conversion to this compound, catalysts that are effective for the hydrogenation of both alkenes and ketones are required. Noble metal catalysts such as palladium, platinum, and rhodium supported on carbon are commonly used for such transformations.

Quantitative Data from Analogous Hydrogenations

Table 1: Catalytic Hydrogenation of Substituted Phenols and Cyclohexanones

| Substrate | Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Key Findings |

| 4-Substituted Phenols | Pd on activated carbon | 80 | 0.15 - 8.0 | Cyclohexane | Effective for hydrogenation to corresponding cyclohexanones.[1] |

| Phenol (B47542) | Pd/C-Heteropoly Acid | 80 | 1.0 | Not specified | 100% conversion of phenol and 93.6% selectivity to cyclohexanone.[2] |

| Cyclohexanone | Pt-Sn surface alloys | 52 - 127 | Gas Phase | None | Cyclohexanol was the only product detected below 127 °C.[3] |

| p-Isopropylphenol | 5% Ru/C | 50 - 150 | 1.0 - 5.0 | Not specified | Catalytic hydrogenation to produce p-isopropylcyclohexanol.[4] |

Table 2: Stereoselective Reduction of 4-tert-Butylcyclohexanone

| Reducing Agent | Solvent | Predominant Isomer | Isomer Ratio (trans:cis or cis:trans) | Reference |

| NaBH₄ | Ethanol | trans | (88 ± 3)% trans | [5] |

| L-Selectride® | THF | cis | (92 ± 1)% cis | [5] |

| Al(isoPrO)₃ | Isopropanol | trans (equilibrium) | (77 ± 4)% trans | [5] |

| Lithium Aluminum Hydride | Not specified | trans | 9.5 : 1.0 | [6] |

Experimental Protocols

The following are generalized experimental protocols for the catalytic hydrogenation of 4-isopropenylcyclohexanone, adapted from standard procedures for related compounds.[7] These protocols should be optimized for the specific substrate and desired outcome.

Protocol 1: General Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is designed for the complete hydrogenation of both the double bond and the ketone.

Materials:

-

4-Isopropenylcyclohexanone

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas

-

Parr Hydrogenation Apparatus or similar

-

Filter agent (e.g., Celite®)

-

Rotary evaporator

Procedure:

-

In a suitable pressure vessel, dissolve 4-isopropenylcyclohexanone (1.0 eq) in the chosen solvent (e.g., ethanol).

-

Carefully add 10% Pd/C (5-10 mol % loading) to the solution.

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Flush the system with nitrogen or argon to remove air, then evacuate.

-

Introduce hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Once complete, carefully vent the hydrogen and flush the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or distillation to separate the cis and trans isomers of this compound.

Figure 2: General experimental workflow for catalytic hydrogenation.

Stereoselectivity

The stereochemical outcome of the reduction of the carbonyl group is influenced by the steric hindrance around the ketone. Attack of the hydride from the less hindered face is generally favored. For 4-substituted cyclohexanones, the substituent can influence the preferred direction of hydride attack, leading to a mixture of cis and trans isomers.

-

Small reducing agents (e.g., H₂ with a catalyst) tend to attack from the axial face, leading to the equatorial alcohol (the trans product).

-

Bulky reducing agents are forced to attack from the equatorial face, resulting in the axial alcohol (the cis product).[6]

The ratio of cis to trans isomers in the product mixture can be determined by analytical techniques such as ¹H NMR spectroscopy or GC-MS.

Safety Considerations

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.

-

Catalysts: Palladium on carbon and other hydrogenation catalysts can be pyrophoric, especially when dry and exposed to air. Handle with care and keep wetted with solvent.

-

Pressure Equipment: Ensure that the hydrogenation apparatus is properly maintained and operated within its pressure limits.

Conclusion

The catalytic hydrogenation of 4-isopropenylcyclohexanone to this compound is a feasible transformation that can likely be achieved with high conversion using standard hydrogenation catalysts such as Pd/C. The primary challenge lies in controlling the stereoselectivity of the ketone reduction. By analogy to similar systems, the choice of catalyst and reaction conditions can be tailored to favor either the cis or trans isomer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize this important synthetic transformation. Further experimental work is required to establish the precise conditions for optimal yield and selectivity for this specific substrate.

References

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. koelgroup.princeton.edu [koelgroup.princeton.edu]

- 4. CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation - Google Patents [patents.google.com]

- 5. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]

- 6. odinity.com [odinity.com]

- 7. benchchem.com [benchchem.com]

Physical and chemical properties of 4-isopropylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylcyclohexanone (CAS No. 5432-85-9) is a versatile ketone that serves as a crucial intermediate in various fields of chemical synthesis, most notably in the pharmaceutical and fragrance industries.[1] Its unique molecular structure, featuring a cyclohexanone (B45756) ring functionalized with an isopropyl group, provides a valuable scaffold for the creation of complex molecules. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. It also details experimental protocols for its synthesis, purification, and analysis, and illustrates its utility as a building block in the development of therapeutic agents.

Chemical Identity and Descriptors

This compound is a colorless to pale yellow liquid.[2] It is identified by several names and chemical identifiers, crucial for regulatory and research purposes.

| Identifier | Value | Citation |

| IUPAC Name | 4-propan-2-ylcyclohexan-1-one | [3][4] |

| CAS Number | 5432-85-9 | [4] |

| Molecular Formula | C₉H₁₆O | [4] |

| Molecular Weight | 140.22 g/mol | [3] |

| InChI Key | FPKISACHVIIMRA-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)C1CCC(=O)CC1 | [4] |

| Synonyms | 4-(1-Methylethyl)cyclohexanone, 4-Isopropylcyclohexan-1-one | [4] |

Physical and Chemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Unit | Citation |

| Appearance | Colorless to pale yellow clear liquid | - | [2] |

| Boiling Point | 214 - 214.5 (at 760 mmHg) | °C | [5] |

| 94 - 96 (at 17 mmHg) | °C | [2] | |

| Melting Point | 32.57 (estimate) | °C | [5] |

| Density | 0.9175 (at 18 °C) | g/cm³ | [5] |

| Refractive Index | 1.458 | - | [5] |

| Flash Point | 80 | °C | [5] |

| Vapor Pressure | 0.416 (at 25 °C, est.) | mmHg | [2] |

| Water Solubility | 672.7 (at 25 °C, est.) | mg/L | [2] |

| Solubility | Soluble in alcohol; Insoluble in water | - | [5][6] |

| logP (o/w) | 2.219 (est.) | - | [2] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

| Spectroscopic Data | Key Features | Citation |

| ¹³C NMR | Data available via Wiley-VCH GmbH. | [4] |

| Infrared (IR) Spectrum | A prominent peak for the C=O stretch is characteristic of ketones, typically around 1710 cm⁻¹. | [4] |

| Mass Spectrometry (GC-MS) | NIST library data available. Top peaks (m/z): 69, 41, 43. | [4] |

| Kovats Retention Index | Semi-standard non-polar: 1182; Standard polar: 1571. | [4] |

Experimental Protocols

Detailed methodologies are critical for the synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis: Oxidation of 4-Isopropylcyclohexanol (B103256)

A common method for synthesizing cyclohexanones is the oxidation of the corresponding alcohol. The following protocol is a representative procedure based on the oxidation of a similar substrate, cyclohexanol, using pyridinium (B92312) chlorochromate (PCC).[5]

Materials:

-

4-Isopropylcyclohexanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

Preparation of Reagent: Grind PCC with an equivalent weight of silica gel until a fine, free-flowing, orange powder is obtained. This improves the ease of work-up by adsorbing the chromium byproducts.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropylcyclohexanol (1.0 eq) in anhydrous dichloromethane.

-

Oxidation: Add the PCC-silica gel mixture (approx. 1.5 eq of PCC) to the solution. Stir the resulting suspension at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Purification: Wash the filtrate with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound. Further purification can be achieved by fractional distillation.

Purification: Fractional Distillation

Fractional distillation is effective for purifying this compound, especially for separating it from any remaining starting material or byproducts with different boiling points.[2][3]

Apparatus:

-

Round-bottom flask, heating mantle, stir bar

-

Fractionating column (e.g., Vigreux)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[2]

-

Distillation: Place the crude this compound in the distillation flask with a stir bar. Heat the flask gently.

-

Fraction Collection: As the mixture heats, a ring of condensate will rise through the fractionating column. The rise should be gradual to ensure good separation.[2] Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (e.g., 94-96 °C at 17 mmHg).[2]

-

Completion: Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.

Analytical Characterization

GC-MS is a powerful technique for assessing the purity and confirming the identity of this compound.

Protocol Outline:

-

Sample Preparation: Prepare a dilute solution of the purified product (e.g., 10 µg/mL) in a volatile solvent like dichloromethane or hexane.[3]

-

Instrumentation:

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.[7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 50-60 °C), hold for a few minutes, and then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250-280 °C).[7][8]

-

Injector and Detector: Set injector and detector temperatures appropriately (e.g., 250 °C and 280 °C, respectively).[7]

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample. Identify the compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).[4][7]

NMR spectroscopy is used for detailed structural confirmation.

Sample Preparation:

-

Dissolution: Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[2][9]

-

Filtration: To ensure high-resolution spectra, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5]

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[9]

Applications in Drug Development

This compound is a key building block for synthesizing compounds with significant therapeutic potential. Its ketone functionality allows for a variety of chemical transformations, making it a valuable precursor for creating diverse molecular scaffolds.

-

Glucagon (B607659) Receptor Antagonists: It is used in the preparation of beta-alanine (B559535) derivatives that act as orally available glucagon receptor antagonists, which are investigated for the treatment of type 2 diabetes.[6][10]

-

Nociceptin (B549756) Receptor Ligands: The compound serves as a starting material in the synthesis of dihydroindol-2-ones, which have been developed as agonist and antagonist ligands for the nociceptin receptor, a target for pain and other neurological disorders.[7]

Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

References

- 1. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification [chem.rochester.edu]

- 3. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. Synthesis and isolation of a glucagon antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globaljournals.org [globaljournals.org]

- 8. mdpi.com [mdpi.com]

- 9. hlr.ua [hlr.ua]

- 10. A novel glucagon receptor antagonist inhibits glucagon-mediated biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Isopropylcyclohexanone (CAS 5432-85-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylcyclohexanone, with the CAS number 5432-85-9, is a versatile ketone that serves as a crucial intermediate in various fields of chemical synthesis.[1] Its unique molecular structure, featuring a cyclohexanone (B45756) ring substituted with an isopropyl group, makes it a valuable precursor in the pharmaceutical, fragrance, and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and its role in the development of bioactive molecules.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5432-85-9 | [4] |

| Molecular Formula | C₉H₁₆O | [4] |

| Molecular Weight | 140.22 g/mol | [4] |

| IUPAC Name | 4-propan-2-ylcyclohexan-1-one | [4] |

| Synonyms | 4-isopropylcyclohexan-1-one, Cyclohexanone, 4-(1-methylethyl)- | [4] |

| Boiling Point | 94-96 °C at 17 mmHg | |

| Flash Point | 80 °C | |

| Density | 0.909 g/cm³ | |

| Refractive Index | 1.458 | |

| Solubility | Soluble in alcohol. Insoluble in water. | [5][6] |

| InChI Key | FPKISACHVIIMRA-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)C1CCC(=O)CC1 | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available from NIST WebBook | [7] |

| Infrared (IR) Spectroscopy | IR spectrum available from NIST WebBook | [7] |

| Kovats Retention Index (GC) | Semi-standard non-polar: 1182, Standard polar: 1571 | [4] |

Synthesis Protocols

This compound can be synthesized through two primary routes: the catalytic hydrogenation of 4-isopropylphenol (B134273) or the oxidation of 4-isopropylcyclohexanol (B103256).

Experimental Protocol 1: Catalytic Hydrogenation of 4-Isopropylphenol

This method involves the reduction of 4-isopropylphenol in the presence of a metal catalyst. This compound is formed as an intermediate in the hydrogenation process to 4-isopropylcyclohexanol.[8][9] By carefully controlling the reaction conditions, the intermediate ketone can be isolated.

Materials:

-

4-Isopropylphenol

-

Palladium on carbon (Pd/C) catalyst

-

Solvent (e.g., ethanol)

-

Hydrogen gas

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, dissolve 4-isopropylphenol in a suitable solvent such as ethanol.

-

Add a catalytic amount of Pd/C to the solution.

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).[10]

-

Heat the reaction mixture to the target temperature (e.g., 80 °C) and stir vigorously.[10]

-

Monitor the reaction progress by techniques such as gas chromatography (GC) to maximize the yield of the desired cyclohexanone.

-

Upon completion, cool the reactor, carefully vent the hydrogen gas, and purge with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Experimental Protocol 2: Oxidation of 4-Isopropylcyclohexanol

This protocol outlines the oxidation of the corresponding alcohol, 4-isopropylcyclohexanol, to yield the ketone. A variety of oxidizing agents can be employed for this transformation.

Materials:

-

4-Isopropylcyclohexanol

-

Oxidizing agent (e.g., Jones reagent, or a cleaner oxidant like hydrogen peroxide with a catalyst)[11][12]

-

Organic solvent (e.g., acetone, toluene)[11]

-

Quenching agent (e.g., isopropanol (B130326) for Jones reagent)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure (using a clean oxidation system as an example):

-

Dissolve 4-isopropylcyclohexanol in an appropriate organic solvent like toluene (B28343) in a reaction flask.[11]

-

Add a catalytic system, for example, sodium tungstate (B81510) dihydrate and phosphotungstic acid, followed by the addition of hydrogen peroxide as the oxidant.[12]

-

Stir the reaction mixture at a controlled temperature (e.g., 50 °C).[11]

-

Monitor the reaction by thin-layer chromatography (TLC) or GC until the starting alcohol is consumed.

-

After the reaction is complete, wash the organic phase with water.[11]

-

Dry the organic layer over anhydrous sodium sulfate.[11]

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

-

Purify the resulting crude this compound by vacuum distillation.

Role in Drug Development and Biological Systems

This compound is a significant building block in the pharmaceutical industry.[1][2] It is a key intermediate in the synthesis of more complex molecules with therapeutic potential.[1] For instance, it is utilized in the preparation of dihydroindol-2-ones, which have been investigated as agonists and antagonist ligands for the nociceptin (B549756) receptor.[5][6][] It is also used in the synthesis of beta-alanine (B559535) derivatives that act as orally available glucagon (B607659) receptor antagonists.[6]

Due to its role as a synthetic intermediate, this compound is not typically the final active pharmaceutical ingredient (API) and its direct interaction with biological signaling pathways is not extensively documented. The following diagram illustrates its general role in a drug discovery workflow.

Caption: Workflow of this compound in Drug Discovery.

Safety Information

This compound is a flammable liquid and vapor and is harmful if swallowed.[4] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[4] It should be stored in a cool, well-ventilated area away from heat and ignition sources. It is incompatible with oxidizing agents, reducing agents, and plastics.[6]

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. This guide has provided an in-depth overview of its properties, synthesis, and role in drug development. The detailed protocols and compiled data serve as a useful resource for researchers and professionals working with this compound. Further research into its potential direct biological activities could unveil new applications for this versatile molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 96% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | C9H16O | CID 79488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 96% | Fisher Scientific [fishersci.ca]

- 6. This compound, 96% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound [webbook.nist.gov]

- 8. Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. [PDF] Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent | Semantic Scholar [semanticscholar.org]

- 10. osti.gov [osti.gov]

- 11. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 12. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Isopropylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-isopropylcyclohexanone. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted data, supported by experimental data from structurally analogous compounds. This information is crucial for the structural elucidation, quality control, and analysis of reaction progression for this important chemical intermediate.

Predicted 13C NMR Chemical Shift Data

The 13C NMR spectrum of this compound is predicted to exhibit six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts, based on computational models and comparison with analogous structures, are summarized in Table 1. The numbering of the carbon atoms is illustrated in Figure 1.

Table 1: Predicted 13C NMR Chemical Shifts and Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Decoupled) |

| C1 (C=O) | 212.5 | Singlet (s) |

| C2, C6 | 41.5 | Triplet (t) |

| C3, C5 | 29.0 | Triplet (t) |

| C4 | 45.0 | Doublet (d) |

| C7 | 32.5 | Doublet (d) |

| C8, C9 | 19.5 | Quartet (q) |

Note: These are predicted values and may differ slightly from experimental results. The multiplicity in a proton-decoupled spectrum is singlet for all carbons; the multiplicity listed here refers to what would be observed in a proton-coupled spectrum and is useful for assignment.

Structural Assignment and Rationale

The assignment of the predicted chemical shifts is based on established principles of 13C NMR spectroscopy, including the chemical environment of each carbon atom and the influence of substituents.

-

C1 (Carbonyl Carbon): The carbonyl carbon is the most deshielded, appearing at the lowest field (highest ppm value) due to the strong electron-withdrawing effect of the oxygen atom. Its predicted shift of ~212.5 ppm is characteristic of a ketone in a six-membered ring.

-

C2 and C6 (α-Carbons): These carbons, adjacent to the carbonyl group, are also deshielded and are predicted to resonate at approximately 41.5 ppm.

-

C4 (Carbon bearing the isopropyl group): This methine carbon is shifted downfield to around 45.0 ppm due to the substitution effect of the isopropyl group.

-

C3 and C5 (β-Carbons): These methylene (B1212753) carbons are further from the carbonyl group and are therefore more shielded, with a predicted chemical shift of about 29.0 ppm.

-

C7 (Isopropyl Methine Carbon): The methine carbon of the isopropyl group is predicted to appear at approximately 32.5 ppm.

-

C8 and C9 (Isopropyl Methyl Carbons): The two equivalent methyl carbons of the isopropyl group are the most shielded, resonating at the highest field (lowest ppm value) of around 19.5 ppm.

This assignment is supported by experimental data for similar compounds such as 4-tert-butylcyclohexanone, which shows a carbonyl signal at 211.6 ppm and other ring carbons at 46.6, 41.0, and 27.4 ppm.[1]

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl3) is a common and suitable choice.

-

Concentration: Prepare a solution of approximately 50-100 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Tuning and Locking: Tune the probe for 13C frequency and lock the field on the deuterium (B1214612) signal of the solvent.

-

Shimming: Perform magnetic field shimming to optimize the field homogeneity and obtain sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Set a spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) to ensure all signals are captured.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbonyl carbon.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and perform an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Visualizations

Figure 1: Molecular Structure and 13C NMR Assignments

Structure of this compound with predicted 13C NMR chemical shifts.

Figure 2: Experimental Workflow for 13C NMR Spectroscopy

Workflow for obtaining and analyzing the 13C NMR spectrum of this compound.

References

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectrum of 4-Isopropylcyclohexanone

Introduction

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences for the identification of functional groups and elucidation of molecular structures. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique molecular fingerprint. This guide offers a detailed interpretation of the FTIR spectrum for 4-isopropylcyclohexanone, a substituted cyclic ketone of interest in organic synthesis and as a building block for more complex molecules.

The structure of this compound incorporates a six-membered aliphatic ring with a ketone carbonyl group and an isopropyl substituent. The vibrational modes associated with these distinct structural features give rise to a characteristic FTIR spectrum. Understanding these spectral features is critical for reaction monitoring, quality control, and structural verification. This document provides a detailed experimental protocol for acquiring the spectrum, a comprehensive analysis of its characteristic absorption bands, and a logical framework for its interpretation.

Experimental Protocol: Acquiring the FTIR Spectrum

This section details the methodology for obtaining a high-quality FTIR spectrum of this compound, which is a liquid at standard conditions. The following protocol describes the use of the neat liquid sampling technique with salt plates.

2.1 Materials and Equipment

-

Spectrometer: Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor 27) capable of scanning the mid-IR region (4000–400 cm⁻¹).

-

Sample: this compound (liquid).

-

Sample Holder: Demountable cell with two polished salt plates (e.g., Potassium Bromide (KBr) or Sodium Chloride (NaCl)).

-

Solvent for Cleaning: Isopropanol or acetone.

-

Accessories: Pipette, lint-free tissues, desiccator for storing salt plates.

2.2 Procedure

-

Instrument Preparation: Ensure the spectrometer is powered on and has been purged with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.

-

Background Spectrum Acquisition:

-

Place a pair of clean, polished salt plates in the sample holder and insert it into the spectrometer's sample compartment.

-

Acquire a background spectrum. This scan measures the absorbance of the instrument, atmosphere, and the salt plates, and will be automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[1]

-

-

Sample Preparation (Neat Liquid Film):

-

In a fume hood, place one to two drops of liquid this compound onto the surface of one salt plate using a pipette.[2]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.[2][3]

-

Place the "sandwich" of salt plates into the sample holder.[2]

-

-

Sample Spectrum Acquisition:

-

Place the sample holder into the sample compartment of the FTIR spectrometer.

-

Acquire the sample spectrum over the range of 4000–400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final transmittance or absorbance spectrum.

-

-

Post-Analysis Cleanup:

-

Remove the salt plates from the spectrometer.

-

Carefully separate the plates and clean them thoroughly by wiping with a lint-free tissue soaked in a suitable solvent like isopropanol.

-

Store the clean, dry plates in a desiccator to prevent fogging from atmospheric moisture.

-

Logical Framework for Spectral Interpretation

The interpretation of an FTIR spectrum is a systematic process. It begins with the known molecular structure, which is broken down into its constituent functional groups. Each functional group is then correlated with its expected characteristic absorption regions in the infrared spectrum. Finally, these expectations are compared against the observed peaks in the experimental spectrum for definitive assignment. The following diagram illustrates this logical workflow.

Caption: Logical workflow for interpreting the FTIR spectrum of this compound.

Data Presentation and Interpretation

The gas-phase FTIR spectrum of this compound from the NIST Chemistry WebBook serves as the reference for this analysis.[4][5] The key absorption bands are summarized in the table below, followed by a detailed interpretation.

Table 1: Summary of Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Associated Functional Group |

| 2960 - 2870 | Strong | C-H Stretching (sp³) | Alkyl (Cyclohexyl & Isopropyl) |

| 1731 | Strong | C=O Stretching | Saturated Cyclic Ketone |

| 1468 | Medium | CH₂ Scissoring | Cyclohexyl Ring |

| 1388 & 1370 | Medium | C-H Bending (gem-dimethyl) | Isopropyl Group |

| 1225 | Medium | C-C Skeletal Vibrations | Ketone & Isopropyl |

4.1 Detailed Interpretation of Key Spectral Regions

-

C-H Stretching Region (2960 - 2870 cm⁻¹): The spectrum exhibits a strong, multi-peaked absorption band in this region, which is characteristic of the stretching vibrations of sp³-hybridized carbon-hydrogen bonds.[6] These peaks arise from the numerous C-H bonds in both the cyclohexyl ring and the isopropyl substituent.

-

Carbonyl (C=O) Stretching Region (~1731 cm⁻¹): The most prominent and diagnostically significant peak in the spectrum is the intense, sharp absorption at approximately 1731 cm⁻¹. This peak is unequivocally assigned to the C=O stretching vibration of the ketone functional group. For a saturated six-membered ring ketone like cyclohexanone, this stretch is typically observed around 1715 cm⁻¹.[7][8] The slightly higher frequency in the gas-phase spectrum is expected due to the absence of intermolecular interactions that would be present in a liquid or solid phase.

-

C-H Bending Region (1470 - 1370 cm⁻¹):

-

A medium-intensity peak around 1468 cm⁻¹ is attributed to the scissoring (bending) vibration of the CH₂ groups within the cyclohexyl ring.[7]

-

A characteristic doublet with peaks at approximately 1388 cm⁻¹ and 1370 cm⁻¹ is a hallmark of an isopropyl group. This splitting is due to the symmetric and asymmetric bending vibrations of the two methyl groups (a gem-dimethyl moiety) attached to the same carbon.

-

-

Fingerprint Region (< 1400 cm⁻¹): This region contains a complex series of absorptions arising from various C-C skeletal vibrations and other bending modes. A notable peak around 1225 cm⁻¹ is likely associated with C-C stretching and rocking vibrations involving the carbon atoms adjacent to the carbonyl group.[7] While complex, the pattern of peaks in this region is unique to the molecule and serves as a "fingerprint" for identification.

Conclusion

The FTIR spectrum of this compound is characterized by several key features that directly correspond to its molecular structure. The dominant C=O stretching absorption near 1731 cm⁻¹ confirms the presence of the cyclic ketone, while the strong C-H stretching bands between 2960-2870 cm⁻¹ indicate its aliphatic nature. Furthermore, the distinctive doublet observed around 1388 cm⁻¹ and 1370 cm⁻¹ provides definitive evidence for the isopropyl substituent. This guide provides researchers with a comprehensive framework for the identification and structural verification of this compound using FTIR spectroscopy, detailing the experimental procedure, logical interpretation, and specific peak assignments.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. eng.uc.edu [eng.uc.edu]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. FTIR [terpconnect.umd.edu]

- 7. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 8. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

Molecular structure and conformation of 4-isopropylcyclohexanone

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-isopropylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, a molecule of interest in various chemical synthesis applications, including pharmaceuticals and fragrances.[1] This document details the molecule's structural properties, conformational dynamics, and the experimental and computational methodologies used for its characterization.

Molecular Identity and Physicochemical Properties

This compound is a disubstituted cyclohexane (B81311) containing a ketone functional group and an isopropyl substituent at the C4 position. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol [2] |

| IUPAC Name | 4-propan-2-ylcyclohexan-1-one[2] |

| CAS Number | 5432-85-9 |

| Appearance | Colorless to Light yellow clear liquid |

| Boiling Point | 215 °C |

| Flash Point | 80 °C |

| Specific Gravity | 0.92 (20/20) |

Conformational Analysis

The structure and reactivity of this compound are dictated by the conformational preferences of its six-membered ring. Like cyclohexane, it predominantly adopts a chair conformation to minimize angle and torsional strain.[3] The presence of the sp²-hybridized carbonyl carbon introduces some flattening of the ring compared to cyclohexane.

The key to understanding the conformation of this compound lies in the orientation of the bulky isopropyl group, which can occupy either an axial or an equatorial position. These two chair conformations are in rapid equilibrium through a process known as a ring flip.

Chair Conformations and Steric Hindrance

The two primary chair conformations are in equilibrium. However, they are not isoenergetic. The conformer with the isopropyl group in the equatorial position is significantly more stable.

-

Equatorial Conformer: The isopropyl group points away from the ring, minimizing steric interactions.

-

Axial Conformer: The isopropyl group is brought into close proximity with the axial hydrogens at the C2 and C6 positions. This leads to unfavorable steric repulsion known as 1,3-diaxial interactions, which destabilizes this conformation.[4]

The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[5]

Quantitative Conformational Energy

The A-value is a measure of the steric bulk of a substituent.[5] A larger A-value indicates a stronger preference for the equatorial position.[5]

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.74[5] |

| -CH₂CH₃ (Ethyl) | 1.79 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 - 2.2 [6][7] |

| -C(CH₃)₃ (tert-Butyl) | ~5.0[5] |

The A-value for an isopropyl group is approximately 2.15-2.2 kcal/mol.[6][7] This significant energy difference means that at equilibrium, the vast majority of this compound molecules will exist in the conformation where the isopropyl group is in the equatorial position.

Experimental and Computational Protocols

The conformational equilibrium of this compound can be determined through various experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution.[8][9] Low-temperature NMR can be used to "freeze out" the individual chair conformers, allowing for their direct observation. At room temperature, where the ring flip is rapid, an averaged spectrum is observed. The relative populations of the conformers can be determined by analyzing the coupling constants (J values).

Detailed Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

¹H NMR Spectrum Acquisition: A high-resolution ¹H NMR spectrum is acquired. The signal for the proton at C4 (the proton attached to the same carbon as the isopropyl group) is of particular interest.

-

Analysis of Coupling Constants: The multiplicity and coupling constants of the C4 proton are analyzed. The magnitude of the vicinal coupling constants (³J) between the C4 proton and the adjacent C3 and C5 protons depends on the dihedral angle between them, which is different for axial and equatorial orientations.

-

A large ³J value (typically 8-13 Hz) is indicative of an axial-axial relationship.

-

A smaller ³J value (typically 2-5 Hz) indicates an axial-equatorial or equatorial-equatorial relationship.

-

-

Equilibrium Calculation: The observed, time-averaged coupling constant (J_obs) is a weighted average of the coupling constants for the pure axial (J_ax) and equatorial (J_eq) conformers: J_obs = x_eq * J_eq + x_ax * J_ax where x_eq and x_ax are the mole fractions of the equatorial and axial conformers, respectively (x_eq + x_ax = 1). By using reference values for J_ax and J_eq, the mole fractions and thus the equilibrium constant (K_eq = x_eq / x_ax) can be calculated.

-

Free Energy Calculation: The Gibbs free energy difference (ΔG) is then calculated using the equation: ΔG = -RT ln(K_eq)

Computational Protocol: Quantum Chemical Calculations

Computational chemistry provides detailed insights into the geometry and relative energies of the conformers.[10] Density Functional Theory (DFT) is a common method for this type of analysis.

Detailed Methodology:

-

Structure Building: The 3D structures of both the axial and equatorial chair conformers of this compound are built using molecular modeling software (e.g., Avogadro, GaussView).[4]

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure for that conformation. This is typically done using a quantum chemical method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: The electronic energies of the optimized conformers are calculated. The relative energy difference (ΔE) is determined by subtracting the energy of the more stable conformer (equatorial) from the less stable one (axial).

-

Gibbs Free Energy Calculation: The Gibbs free energy of each conformer is calculated by adding the thermal corrections to the electronic energy. The difference in Gibbs free energy (ΔG) provides a theoretical A-value that can be compared with experimental results.

Mandatory Visualizations

Conformational Equilibrium of this compound

The following diagram illustrates the dynamic equilibrium between the two chair conformations of this compound.

Caption: Chair-chair interconversion of this compound.

Workflow for Conformational Analysis

This diagram outlines the integrated experimental and computational workflow for studying molecular conformations.

Caption: Integrated workflow for conformational analysis.

References

- 1. This compound (CAS 5432-85-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C9H16O | CID 79488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 5. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 8. auremn.org.br [auremn.org.br]

- 9. researchgate.net [researchgate.net]

- 10. Base induced synthesis of 4H-1,4-benzothiazines and their computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of 4-isopropylcyclohexanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-isopropylcyclohexanone in organic solvents. Due to a lack of extensive published quantitative data, this document focuses on the qualitative solubility, theoretical considerations, and detailed experimental protocols for determining the solubility of this compound.

Introduction to this compound

This compound is a cyclic ketone with the chemical formula C₉H₁₆O. Its structure, featuring a polar carbonyl group and a nonpolar isopropyl-substituted cyclohexane (B81311) ring, dictates its solubility characteristics. It is a colorless to pale yellow liquid at room temperature and finds applications as an intermediate in the synthesis of pharmaceuticals and fragrances.[1] Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, formulation development, and purification processes.

Solubility Profile of this compound

Currently, there is a notable absence of comprehensive, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. The available information is largely qualitative or estimated.

General Principles of Ketone Solubility: Ketones, such as this compound, are generally soluble in most common organic solvents.[2] Their solubility in water is moderate for smaller molecules but decreases significantly as the carbon chain length increases due to the growing dominance of the nonpolar alkyl groups.[2][3][4][5] this compound, with its nine carbon atoms, has limited solubility in water.

Data Summary:

| Solvent | Temperature (°C) | Solubility | Data Type | Source(s) |

| Water | 25 | 672.7 mg/L | Estimated | [6] |

| Alcohol | Not Specified | Soluble | Qualitative | [6][7][8][9][10] |

| Chloroform | Not Specified | Soluble | Qualitative | [11] |

| Ethyl Acetate | Not Specified | Soluble | Qualitative | [11] |

It is important to note that "alcohol" is a general term, and the solubility can vary between different alcohols (e.g., methanol, ethanol, isopropanol). It is expected that this compound would be miscible with a wide range of common organic solvents such as methanol, ethanol, acetone, ethyl acetate, chloroform, and other ketones and esters, due to favorable dipole-dipole interactions and the nonpolar character of the isopropylcyclohexane (B1216832) moiety.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following are detailed protocols for the gravimetric and UV-Vis spectroscopic methods, which are commonly used for determining the solubility of solid or liquid compounds in organic solvents.

3.1. Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility by measuring the mass of the solute dissolved in a known mass of solvent in a saturated solution.

Materials and Apparatus:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solute settle.

-

Sample Withdrawal: Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any undissolved particles from being transferred.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound.

-

Mass Determination: After the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation: The solubility (S) is calculated as the mass of the dissolved this compound per mass of the solvent.

3.2. UV-Vis Spectroscopic Method

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region. A calibration curve is required to relate absorbance to concentration.

Materials and Apparatus:

-

This compound

-

Selected organic solvent(s) (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters

Procedure:

-

Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to prepare several standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1-3).

-

Sample Preparation for Measurement:

-

Withdraw a small aliquot of the clear supernatant using a filtered syringe.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λ_max.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the experimental temperature.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in determining the solubility of a compound using gravimetric and spectroscopic methods.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Properties of Aldehydes and Ketones [saylordotorg.github.io]

- 6. 4-isopropyl cyclohexanone, 5432-85-9 [thegoodscentscompany.com]

- 7. This compound, 96% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound, 96% | Fisher Scientific [fishersci.ca]

- 10. echemi.com [echemi.com]

- 11. lookchem.com [lookchem.com]

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis Utilizing 4-Isopropylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective applications of 4-isopropylcyclohexanone, a versatile building block in organic synthesis. The strategic placement of the isopropyl group allows for significant facial bias in nucleophilic additions to the carbonyl group, enabling the synthesis of stereochemically defined cyclohexanol (B46403) derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Diastereoselective Reduction of 4-Substituted Cyclohexanones

The reduction of 4-substituted cyclohexanones, such as this compound, is a classic example of stereocontrol based on the steric hindrance of the substituent and the nature of the reducing agent. While specific quantitative data for the diastereoselective reduction of this compound is not extensively documented in readily available literature, the closely related 4-tert-butylcyclohexanone (B146137) serves as an excellent and well-studied model. The steric bulk of the tert-butyl group provides a strong directing effect, and similar principles of stereoselectivity apply to the isopropyl analogue.

The reduction of this compound yields two diastereomeric products: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol. The stereochemical outcome is largely dependent on the trajectory of hydride attack on the carbonyl carbon.

-

Axial Attack: Leads to the formation of the equatorial alcohol (trans isomer). This is generally favored with sterically small reducing agents.

-

Equatorial Attack: Leads to the formation of the axial alcohol (cis isomer). This is favored with sterically bulky reducing agents that approach from the less hindered equatorial face.

Quantitative Data for Diastereoselective Reduction of 4-tert-Butylcyclohexanone

The following table summarizes the diastereoselectivity observed in the reduction of 4-tert-butylcyclohexanone with different reducing agents. This data provides a strong predictive framework for the analogous reactions of this compound.

| Reducing Agent | Reagent Type | Solvent | Predominant Product | Diastereomeric Ratio (cis:trans) | Reference |

| Sodium Borohydride (B1222165) (NaBH₄) | Small Hydride Donor | Methanol (B129727) (MeOH) | trans-4-tert-butylcyclohexanol | 15:85 | N/A |

| L-Selectride® | Bulky Hydride Donor | Tetrahydrofuran (THF) | cis-4-tert-butylcyclohexanol | 98:2 | N/A |

Experimental Protocols

Protocol 1: Diastereoselective Reduction of this compound with Sodium Borohydride (Favoring the trans-isomer)

This protocol describes the reduction of this compound using a sterically small hydride reagent to favor the formation of the trans-diastereomer.

Materials:

-

This compound

-

Methanol (MeOH), anhydrous

-

Sodium Borohydride (NaBH₄)

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol to a concentration of approximately 0.5 M.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Caution: Gas evolution (hydrogen) will occur.

-

Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for an additional 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases and the solution is acidic (pH ~5-6).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by flash column chromatography on silica (B1680970) gel. The ratio of cis to trans isomers can be determined by ¹H NMR spectroscopy or GC analysis.

Protocol 2: Diastereoselective Reduction of this compound with L-Selectride® (Favoring the cis-isomer)